Bienvenue dans la boutique en ligne BenchChem!

2-chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Lipophilicity Membrane permeability Drug-likeness

This compound features a stereoelectronically privileged 2-chloro-6-fluorobenzamide core paired with a thiophene-3-yl dimethylpropyl linker. Its unique 2,6-dihalogenation pattern raises LogP ~0.6-0.8 units over non-halogenated analogs, optimizes halogen bonding for FABP4/5 isoform selectivity (cf. US Patent 9353102), and provides a novel chemotype for RORγ inverse agonist probe development. At 98% purity with batch CoA, observed activity is confidently attributed to the compound itself, which is critical for nuclear receptor and cyclophilin target-engagement assays.

Molecular Formula C15H15ClFNOS
Molecular Weight 311.8
CAS No. 2320899-31-6
Cat. No. B2493487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
CAS2320899-31-6
Molecular FormulaC15H15ClFNOS
Molecular Weight311.8
Structural Identifiers
SMILESCC(C)(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CSC=C2
InChIInChI=1S/C15H15ClFNOS/c1-15(2,10-6-7-20-8-10)9-18-14(19)13-11(16)4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H,18,19)
InChIKeyFDVUPLAAKVBBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2320899-31-6): A Dual-Halogenated Thiophenylamide Building Block for Inhibitor Discovery


2-Chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (C₁₅H₁₅ClFNOS, MW 311.80) belongs to the non-annulated thiophenylamide class, characterized by a 2-chloro-6-fluorobenzamide core connected via a gem-dimethylpropyl linker to a thiophene-3-yl ring [1]. The 2-chloro-6-fluoro substitution pattern on the benzamide ring constitutes a validated pharmacophoric motif, appearing in multiple bioactive compounds including RORγ inverse agonists (e.g., PDB entry 5aph; EC₅₀ = 336 nM) and the potent cyclophilin A inhibitor TMN 355 (IC₅₀ = 1.52 nM) [2]. The compound is commercially available with documented quality control specifications .

Why 2-Chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide Cannot Be Replaced by Other Thiophenylamide Analogs Without Risk of Altered Target Engagement


Closely related analogs such as N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309804-76-8; MW 259.4), 3-bromo-, 3-fluoro-, and 5-chloro-2-methoxy variants lack the distinctive 2,6-dihalogenation pattern that defines the target compound's electronic and steric profile . This substitution pattern raises the predicted LogP by an estimated 0.6–0.8 log units relative to the unsubstituted benzamide analog (ACD/Labs predicted LogP for target: 2.61) , directly impacting passive membrane permeability and hydrophobic protein pocket complementarity. The non-annulated thiophenylamide scaffold has been disclosed as FABP4/5 inhibitor chemotype in US Patent 9353102, where subtle aryl substitution changes profoundly affect isoform selectivity and potency [1]. Consequently, interchanging the target compound with a structurally similar but electronically distinct analog risks failure in target engagement, selectivity profile, or pharmacokinetic behavior.

Quantitative Differentiation of 2-Chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide vs. Closest Analogs: Physicochemical, Pharmacophoric, and Quality Evidence for Procurement Decision-Making


2-Chloro-6-fluoro Substitution Raises LogP by ~0.6–0.8 Units vs. Unsubstituted Analog, Enhancing Predicted Membrane Permeability

The target compound possesses an ACD/Labs predicted LogP of 2.61, which is estimated to be 0.6–0.8 log units higher than the unsubstituted analog N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309804-76-8), whose predicted LogP is approximately 1.8–2.0 based on the absence of halogen atoms . This lipophilicity increase is driven by the electron-withdrawing 2-chloro-6-fluoro substitution pattern on the benzamide ring, which also alters the compound's dipole moment and hydrogen-bonding capacity. The predicted LogD₇.₄ of 3.93 (ACD/Labs) further indicates that the compound remains largely un-ionized at physiological pH, favoring passive membrane diffusion .

Lipophilicity Membrane permeability Drug-likeness

2-Chloro-6-fluorobenzamide Moiety Is a Validated Pharmacophore: RORγ Inverse Agonist (EC₅₀ = 336 nM) and Cyclophilin A Inhibitor TMN 355 (IC₅₀ = 1.52 nM) Share This Core

The 2-chloro-6-fluorobenzamide substructure has been crystallographically validated as a key pharmacophoric element. In the RORγ inverse agonist series, compound 15 (PDB: 5aph) bearing a 2-chloro-6-fluorobenzamide moiety achieved an EC₅₀ of 336 nM in suppressing IL-17 release from human TH17 cells [1]. Separately, TMN 355 (CAS 1186372-20-2), a 2-chloro-6-fluorobenzamide derivative, inhibits cyclophilin A with an IC₅₀ of 1.52 nM, exhibiting approximately 27-fold greater potency than cyclosporin A . In contrast, N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309804-76-8) and other non-halogenated or mono-halogenated analogs lack this validated pharmacophoric pattern, and no published target engagement data exist for these comparators .

Pharmacophore validation RORγ Cyclophilin A Nuclear receptor

Certified 98% Purity with Multi-Technique Batch-Specific QC (NMR, HPLC, GC) Enables Reproducible Screening Data Compared to Uncharacterized Analogs

The target compound is supplied with a standard purity of 98% and batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, many close analogs—including N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2309804-76-8), 3-bromo-, 3-fluoro-, and 5-chloro-2-methoxy variants—are typically listed by vendors without explicitly published QC specifications or with only nominal purity estimates . The presence of even 2–5% impurities can confound biological assay interpretation, particularly in initial hit validation where a minor impurity may be the true active species. The documented 98% purity threshold provides a defined baseline for assay reproducibility, a critical factor for procurement decisions in academic screening centers and industrial hit-to-lead programs.

Chemical purity Quality control Reproducibility Procurement

Favorable Drug-Likeness Profile (MW 311.80, LogP 2.61, PSA 57 Ų, Zero Ro5 Violations) Positions This Compound as a Lead-Like Starting Point for FABP4/5 and Nuclear Receptor Programs

The target compound exhibits a lead-like physicochemical profile: MW 311.80, predicted LogP 2.61, polar surface area (PSA) 57 Ų, 4 rotatable bonds, 1 H-bond donor, 2 H-bond acceptors, and zero Rule-of-5 violations . This profile is consistent with compounds optimized for oral bioavailability and cellular permeability. The unsubstituted analog N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (MW 259.4, no halogen atoms) has a lower MW but lacks the halogen-mediated binding interactions that the 2-chloro-6-fluoro motif provides . US Patent 9353102 establishes that non-annulated thiophenylamides with specific aryl substitution patterns are FABP4 and/or FABP5 inhibitors, with demonstrated efficacy in metabolic disease models [1]. The target compound's physicochemical profile places it within the property space of known FABP4/5 inhibitor leads while offering a distinct substitution pattern for exploring isoform selectivity.

Drug-likeness FABP inhibitor Nuclear receptor Lead-like properties

Procurement-Relevant Application Scenarios for 2-Chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2320899-31-6) Based on Validated Structural and Physicochemical Differentiation


Structure-Activity Relationship (SAR) Exploration of Halogenated Thiophenylamides as FABP4/5 Inhibitors for Metabolic Disease

US Patent 9353102 discloses non-annulated thiophenylamides as FABP4 and/or FABP5 inhibitors, with specific aryl substitution patterns influencing isoform selectivity and potency [1]. The target compound, bearing a 2-chloro-6-fluoro substitution on the benzamide ring, provides a chemically distinct entry point for exploring halogen-mediated binding interactions within the FABP4/5 ligand-binding pocket. Its predicted LogP of 2.61 and favorable drug-likeness profile (0 Ro5 violations) support its use in cell-based assays of fatty acid transport and metabolic regulation. Procurement of this specific compound, rather than non-halogenated analogs, enables direct interrogation of the halogen bonding contributions to FABP isoform selectivity that are central to the patent's SAR disclosure.

Development of Nuclear Receptor Probes Leveraging the Validated 2-Chloro-6-fluorobenzamide Pharmacophore

The 2-chloro-6-fluorobenzamide scaffold has been crystallographically validated in RORγ inverse agonist development, with compound 15 (PDB: 5aph) achieving an EC₅₀ of 336 nM in IL-17 suppression assays [1]. The target compound combines this validated pharmacophoric core with a thiophene-3-yl dimethylpropyl linker, creating a novel chemotype for nuclear receptor (RORγ, RORα, or related NR1 subfamily members) probe development. Its 98% purity with batch-specific QC ensures that any observed biological activity can be confidently attributed to the compound itself rather than impurities—a critical consideration for nuclear receptor assays where minor contaminants can act as potent agonists or antagonists.

Cyclophilin Inhibitor Medicinal Chemistry: New Chemotype Exploration Based on the TMN 355 Scaffold

TMN 355 (CAS 1186372-20-2), a 2-chloro-6-fluorobenzamide derivative, inhibits cyclophilin A with an IC₅₀ of 1.52 nM—approximately 27-fold more potent than cyclosporin A [1]. The target compound represents a structurally differentiated analog in which the TMN 355 benzamide substitution pattern is retained while the C-terminal moiety is replaced by a thiophene-3-yl dimethylpropyl linker. This structural variation enables exploration of alternative cyclophilin binding modes or selectivity profiles against other cyclophilin isoforms (e.g., CypB, CypD). The compound's PSA of 57 Ų and LogD₇.₄ of 3.93 predict reasonable cell permeability for intracellular cyclophilin target engagement studies.

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.